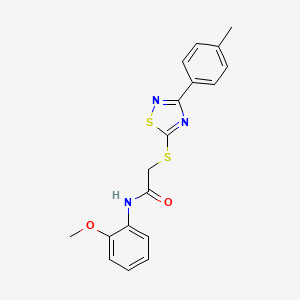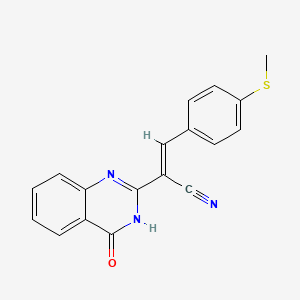
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazoline, a heterocyclic compound that has been widely studied for its biological activities. The unique structure of this compound makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in lab experiments include its potent cytotoxic activity against cancer cells, its ability to induce apoptosis, and its inhibition of topoisomerase activity. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. One potential direction is the development of new anticancer agents based on the structure of this compound. Another potential direction is the study of the compound's mechanism of action, which could lead to a better understanding of its potential applications in medicine. Additionally, further studies could be done to investigate the potential toxicity of this compound and to identify ways to mitigate any potential adverse effects.
Métodos De Síntesis
The synthesis of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the reaction of 2-amino-4-(methylthio)phenol with 2-cyano-N-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization and elimination of water to yield the final product.
Aplicaciones Científicas De Investigación
The unique structure of (E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile makes it a promising candidate for various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anticancer agents.
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-23-14-8-6-12(7-9-14)10-13(11-19)17-20-16-5-3-2-4-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLFMLAPUSKYRV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2791425.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2791427.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)
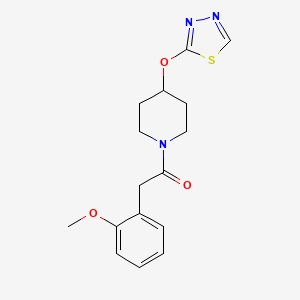
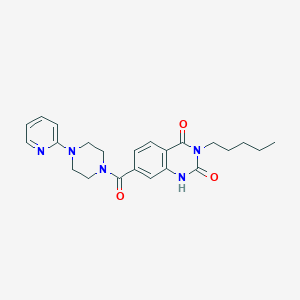

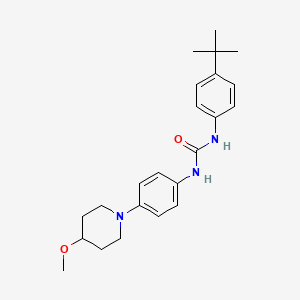

![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
